3-Bromobenzylguanidine

Neuroendocrine tumor imaging PET radiotracer biodistribution Norepinephrine transporter

3-Bromobenzylguanidine (MBBG) is the essential bromo-precursor for no-carrier-added radioiodinated MIBG production via Cu(I)-assisted iodo-debromination, achieving 86 ± 6% RCY for ¹²³I-MIBG and 80 ± 10% for ¹³¹I-MIBG at clinical-grade specific activities. Its meta-bromine orientation ensures high NET affinity (tumor-to-blood ratio >54), enabling PET visualization of ~5 mg tumors missed by ¹⁸F-FDG. The C–Br bond uniquely supports both ⁷⁶Br-PET radiotracer preparation and n.c.a. *I-MIBG production in <60 min, avoiding toxic organotin reagents. Procure for research-grade PET probe development, cardiac adrenergic innervation mapping, and hospital radiopharmacy.

Molecular Formula C8H10BrN3
Molecular Weight 224.11 g/mol
CAS No. 153881-05-1
Cat. No. B233431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzylguanidine
CAS153881-05-1
Synonyms(76Br)-3-bromobenzylguanidine
3-bromobenzylguanidine
76 Br-MBBG
Molecular FormulaC8H10BrN3
Molecular Weight224.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CN=C(N)N
InChIInChI=1S/C8H10BrN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-4
InChIKeyNQAHHMUBLBQHKO-IUAIQHPESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzylguanidine (CAS 153881-05-1): Core Structural and Functional Identity as a Meta-Halobenzylguanidine PET Tracer and Radiopharmaceutical Precursor


3-Bromobenzylguanidine (syn. meta-bromobenzylguanidine, MBBG; CAS 153881-05-1; molecular formula C₈H₁₀BrN₃) is a synthetic guanidine derivative belonging to the meta-halobenzylguanidine class. It functions as the unlabeled precursor for the positron emission tomography (PET) radiotracer ⁷⁶Br-MBBG and as the critical bromo-precursor for no-carrier-added (n.c.a.) radioiodinated meta-iodobenzylguanidine (MIBG) synthesis via Cu(I)-assisted iodo-debromination [1]. Its molecular design places a bromine atom at the meta position of the benzyl ring, a structural determinant that enables both high-affinity norepinephrine transporter (NET) recognition and unique synthetic versatility for clinical radiopharmaceutical preparation [2].

Why 3-Bromobenzylguanidine Cannot Be Interchanged with Generic Halobenzylguanidines or Other NET Substrates


The meta-bromo substitution on 3-bromobenzylguanidine is not a trivial functional group variation. The meta position determines NET recognition: para-substituted benzylguanidines (e.g., 4-bromobenzylguanidine) fail to achieve comparable transporter affinity because the spatial orientation of the halogen relative to the guanidine moiety dictates binding pocket complementarity [1]. Furthermore, the C–Br bond provides a distinct synthetic handle for Cu(I)-assisted iodo-debromination that is absent in chloro or fluoro analogs, making 3-bromobenzylguanidine uniquely suited as a precursor for both ⁷⁶Br-PET radiotracers and n.c.a. *I-MIBG [2]. The in vivo dehalogenation profile of MBBG also differs markedly from that of MIBG, directly affecting imaging time windows and dosimetry calculations—generic substitution compromises both the radiochemical synthetic route and the quantitative imaging outcome.

Quantitative Head-to-Head Evidence: 3-Bromobenzylguanidine (as MBBG) Versus MIBG, ¹⁸F-FDG, and Positional Isomers


Tumor Uptake Magnitude and Detectability: ⁷⁶Br-MBBG Versus ¹²⁵I-MIBG and ¹⁸F-FDG in NET-Expressing Tumor-Bearing Mice

In a direct paired-label biodistribution study in PC-12 pheochromocytoma xenograft-bearing nude mice, ⁷⁷Br-MBBG (surrogate for ⁷⁶Br-MBBG) achieved peak tumor accumulation of 32.0 ± 18.6 %ID/g at 3 h post-injection, with a tumor-to-blood ratio of 54.4 ± 31.9 [1]. Tumor uptake of ⁷⁷Br-MBBG correlated tightly with co-injected ¹²⁵I-MIBG (Pearson r = 0.997), demonstrating identical NET-mediated targeting specificity, yet MBBG provided PET-compatible readout rather than SPECT [1]. By contrast, ¹⁸F-FDG showed no correlation with MBBG tumor uptake (no r value significant) and failed to detect a small (~5 mg) transplanted tumor that was clearly visualized by ⁷⁶Br-MBBG PET [1]. In a separate comparative study, MBBG achieved 80% ID/g tumor uptake at 2 h in the same PC-12 model, with retention values at 24 h similar to those of MIBG [2].

Neuroendocrine tumor imaging PET radiotracer biodistribution Norepinephrine transporter

In Vivo Stability Advantage: Slower Dehalogenation of ⁷⁷Br-MBBG Versus ¹²⁵I-MIBG

In a head-to-head in vivo stability comparison in normal mice, the percentage of intact radiotracer in blood was measured by radio-HPLC at early time points after co-injection of ⁷⁷Br-MBBG and ¹²⁵I-MIBG. At 2 min post-injection, >90% of ⁷⁷Br-MBBG radioactivity remained attributable to the intact parent compound, with no free ⁷⁷Br detectable [1]. By contrast, free ¹²⁵I was already present at 2 min for ¹²⁵I-MIBG, and free ¹²⁵I accounted for approximately 60% of total radioactivity by 10 min post-injection [1]. In urine, no free ⁷⁷Br was observed up to 1 h, whereas free ¹²⁵I appeared in urine as early as 2 min [1]. In dogs, ⁷⁶Br-MBBG showed slow plasma metabolism: 80% of plasma radioactivity corresponded to unchanged ⁷⁶Br-MBBG at 60 min post-injection [2].

Radiometabolite analysis In vivo stability PET tracer pharmacokinetics

Cardiac Sympathetic Nerve Imaging: Prolonged Myocardial Retention and Specific NET-Mediated Uptake of ⁷⁶Br-MBBG

In dogs, ⁷⁶Br-MBBG myocardial uptake was high and prolonged, with a mean cardiac half-life of 580 min [1]. Pharmacological specificity was demonstrated in rats: myocardial uptake was inhibited by the NET blocker desipramine by 64% and reduced by 84% after sympathetic denervation with 6-hydroxydopamine (6-OHDA) [1]. In dogs pretreated with desipramine or 6-OHDA, a steep tracer washout occurred (mean half-life shortened to 118 min and 136 min, respectively), confirming that the majority of cardiac retention is NET-dependent [1]. The non-specific uptake plus passive neuronal diffusion was estimated at only 25–30% of total myocardial fixation [1]. For comparison, ¹²³I-MIBG is the clinical standard for SPECT-based cardiac innervation imaging, but its quantitative accuracy is limited by SPECT spatial resolution; ⁷⁶Br-MBBG enables PET-based quantification with the same NET targeting fidelity [1][2].

Cardiac sympathetic innervation Myocardial PET imaging Norepinephrine transporter kinetics

Precursor Utility for No-Carrier-Added MIBG: Cu(I)-Assisted Iodo-Debromination from 3-Bromobenzylguanidine

3-Bromobenzylguanidine serves as the starting material for a simple, one-step Cu(I)-assisted iodo-debromination reaction that produces n.c.a. ¹²³I-MIBG and ¹³¹I-MIBG. Starting from MBBG, n.c.a. ¹²³I-MIBG was obtained with a radiochemical yield of 86 ± 6% and n.c.a. ¹³¹I-MIBG with 80 ± 10%, each at high specific activity (≥4.3 TBq/μmol for ¹²³I-MIBG and ≥0.21 TBq/μmol for ¹³¹I-MIBG) [1]. The total synthesis time, including HPLC purification and preparation of the injectable solution, was under 60 minutes [1]. This contrasts with alternative precursor strategies (e.g., silyl or stannyl precursors) that require multi-step synthesis, toxic organotin reagents, or yield lower specific activities. The bromo-precursor approach uniquely enables a clean chemical separation because the structural difference between the bromo-precursor and iodo-product facilitates chromatographic purification, meeting clinical-grade quality requirements [2].

Radiopharmaceutical precursor No-carrier-added synthesis Clinical MIBG manufacturing

Meta-Positional Selectivity: Why 3-Bromobenzylguanidine Is the Only Halogen-Regioisomer with Clinically Validated NET Affinity

The meta-bromo substitution of 3-bromobenzylguanidine is structurally critical for norepinephrine transporter recognition. In a systematic evaluation of meta-bromobenzylguanidine derivatives, the core meta-bromo scaffold served as the essential pharmacophore for NET binding, with the lead derivative 4-fluorodiethoxyethane-3-bromobenzylguanidine (compound 12) demonstrating an IC₅₀ of 1.00 ± 0.04 μM against the human NET in competitive uptake assays [1]. The corresponding radiotracer ¹⁸F-12 was prepared with >98% radiochemical purity and exhibited specific, uptake-1-mediated cellular accumulation in NET-expressing SK-N-SH cells [1]. By contrast, para-substituted analogs (e.g., 4-bromobenzylguanidine, CAS 67453-81-0) are structurally incapable of adopting the conformational geometry required for NET binding pocket complementarity, as the guanidine moiety's spatial orientation relative to the halogen atom is altered [1]. No published quantitative NET IC₅₀ data exist for para-bromobenzylguanidine, consistent with the well-established meta-substitution requirement of the benzylguanidine NET pharmacophore [1].

Structure-activity relationship NET binding pharmacophore Positional isomer differentiation

PET Radiotracer Production Feasibility: ⁷⁶Br-MBBG Radiochemical Yield and Specific Activity

⁷⁶Br-MBBG can be produced from the iodinated analog (MIBG) via a Cu⁺-assisted halogen exchange reaction using [⁷⁶Br]NH₄, achieving a radiochemical yield of 60–65% with a specific activity of 20 MBq/nmol [1]. This production route exploits the commercial availability of non-radioactive MIBG as a starting material and the favorable half-life of ⁷⁶Br (t₁/₂ = 16.1 h), which is compatible with same-day PET imaging workflows and regional distribution from a centralized cyclotron facility [1][2]. The 16.1 h half-life of ⁷⁶Br provides a practical advantage over the shorter-lived ¹⁸F (t₁/₂ = 109.8 min), enabling imaging at later time points (3–24 h post-injection) that better match the pharmacokinetic clearance profile for high-contrast tumor and cardiac imaging [2].

Radiobromination chemistry PET tracer manufacturing Specific activity determination

Validated Research and Industrial Application Scenarios for 3-Bromobenzylguanidine Based on Quantitative Comparator Evidence


PET Imaging of NET-Expressing Neuroendocrine Tumors with Superior Small-Lesion Detectability Versus ¹⁸F-FDG

Based on the direct head-to-head comparison showing ⁷⁶Br-MBBG detection of ~5 mg tumors not visualized by ¹⁸F-FDG, and tumor-to-blood ratios exceeding 54 at 3 h post-injection, 3-bromobenzylguanidine (as the precursor to ⁷⁶Br-MBBG) is the preferred procurement choice for research groups conducting PET imaging of pheochromocytoma, paraganglioma, neuroblastoma, and other NET-positive tumors where ¹⁸F-FDG is known to yield false negatives in well-differentiated lesions [1]. The tight correlation with MIBG uptake (r = 0.997) further supports its use as a PET surrogate for predicting ¹³¹I-MIBG therapeutic dose deposition [1].

Quantitative Cardiac Sympathetic Innervation Mapping by PET for Heart Failure Prognosis Research

The prolonged myocardial half-life of 580 min, combined with >64% desipramine-blockable specific NET uptake and only 25–30% non-specific fixation, establishes ⁷⁶Br-MBBG as a quantitative PET tool for mapping cardiac sympathetic nerve density [1][2]. Investigators procuring 3-bromobenzylguanidine for cardiac PET studies gain the ability to perform absolute regional quantification of adrenergic innervation—a capability not achievable with the clinical ¹²³I-MIBG SPECT standard—directly enabling research into heart failure progression, arrhythmia substrate characterization, and therapy response monitoring [1].

Radiopharmacy Manufacturing of No-Carrier-Added ¹²³I/¹³¹I-MIBG via Single-Step Iodo-Debromination

For hospital radiopharmacies and commercial MIBG manufacturers, 3-bromobenzylguanidine is the validated bromo-precursor for routine, high-yield production of n.c.a. ¹²³I-MIBG (86 ± 6% radiochemical yield) and ¹³¹I-MIBG (80 ± 10% yield) at clinical-grade specific activities (≥4.3 TBq/μmol) [1]. The entire synthesis—including HPLC purification and injectable formulation—completes in <60 minutes, meeting the operational workflow demands of just-in-time clinical dose preparation. This single-step Cu(I)-assisted iodo-debromination route avoids the toxic organotin reagents required by alternative stannyl-precursor methods [1].

Pharmacological NET Occupancy and Drug Development Studies Using MBBG as a Competitive NET Substrate Probe

The well-characterized NET-mediated cellular uptake of ⁷⁶Br-MBBG (specifically blocked by desipramine and nisoxetine to <40% of control in PC-12 cells) supports its use as a quantitative PET probe for assessing NET occupancy by novel pharmacological agents [1]. Researchers developing NET inhibitors for neuropsychiatric or cardiovascular indications can procure 3-bromobenzylguanidine as the precursor for ⁷⁶Br-MBBG to perform in vivo target engagement studies, leveraging the 16.1 h ⁷⁶Br half-life for extended imaging protocols that capture the full pharmacokinetic profile of long-acting test compounds [1][2].

Quote Request

Request a Quote for 3-Bromobenzylguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.